6-tert-butoxycarbonylnicotinate de méthyle

Vue d'ensemble

Description

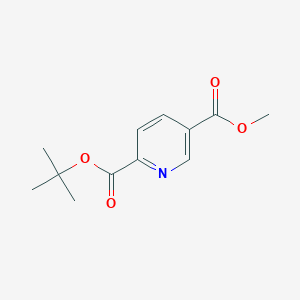

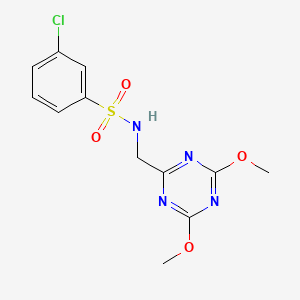

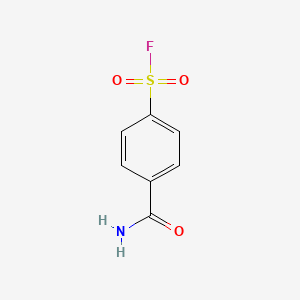

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and methyl groups attached to the pyridine ring along with two ester functional groups.

Applications De Recherche Scientifique

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

Target of Action

Methyl 6-tert-butoxycarbonylnicotinate, similar to other nicotinic acid derivatives, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Methyl 6-tert-butoxycarbonylnicotinate acts as an agonist at the nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of events that result in the transmission of signals across neurons .

Biochemical Pathways

These include the cholinergic pathways, which are involved in a wide range of physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

It is known that similar compounds, such as nicotine, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Methyl 6-tert-butoxycarbonylnicotinate’s action are likely to be similar to those of other nicotinic acid derivatives. This includes the stimulation of neurons, leading to increased signal transmission, and potentially a range of physiological effects depending on the specific neurons and pathways involved .

Méthodes De Préparation

The synthesis of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate typically involves the esterification of 2,5-pyridinedicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Analyse Des Réactions Chimiques

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Comparaison Avec Des Composés Similaires

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can be compared with other similar compounds such as:

2,6-Di-tert-butyl-4-methylpyridine: This compound has similar steric hindrance due to the tert-butyl groups but lacks the ester functional groups.

Dimethyl 2,5-pyridinedicarboxylate: This compound has two methyl ester groups but lacks the tert-butyl group, making it less sterically hindered.

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate: This compound has a similar structure but contains an imidazole ring instead of a pyridine ring.

These comparisons highlight the unique structural features and potential reactivity of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate.

Propriétés

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2506376.png)

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine](/img/structure/B2506392.png)